Imazethapyr Impurity 14
Overview
Description
Imazethapyr Impurity 14 is a chemical compound associated with the herbicide imazethapyr, which belongs to the imidazolinone class of herbicides. Imazethapyr is widely used in agriculture to control a variety of broadleaf weeds and grasses. Impurities in herbicides like imazethapyr can arise during the synthesis or degradation processes and may have different chemical properties and biological activities compared to the parent compound.
Mechanism of Action
Target of Action
Imazethapyr primarily targets the enzyme known as acetohydroxyacid synthase . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants .
Mode of Action
Imazethapyr interacts with its target, the acetohydroxyacid synthase, by inhibiting its function . This inhibition impairs protein biosynthesis, which ultimately leads to the death of susceptible weed species .
Biochemical Pathways
The inhibition of acetohydroxyacid synthase by Imazethapyr disrupts several biochemical pathways. It significantly affects carbohydrate, lipid, and amino acid metabolism . The compound also downregulates the genes involved in photosynthetic electron transport and the carbon cycle . Specifically, it downregulates 48 genes in the photosynthetic light reaction and 11 genes in the Calvin cycle . Additionally, the downregulation of genes related to electron transport in mitochondria provides strong evidence for Imazethapyr inhibiting photosynthetic carbon fixation and cellular energy metabolism .
Pharmacokinetics
Studies on imazethapyr have shown that it is readily excreted; greater than 94% of the dose was eliminated in the urine and faeces within 48 hours . This suggests that Imazethapyr Impurity 14 may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The action of Imazethapyr results in significant molecular and cellular effects. It inhibits shoot growth, reduces chlorophyll contents, induces photoinhibition, and decreases photosynthetic activity . These effects are likely due to the disruption of amino acid biosynthesis and energy metabolism caused by the inhibition of acetohydroxyacid synthase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Imazethapyr. For example, soil is the ultimate sink for most pesticides . Imazethapyr has a potential to contaminate ground and surface water due to high water solubility Therefore, the environmental presence and impact of this compound may be influenced by similar factors
Biochemical Analysis
Biochemical Properties
Imazethapyr Impurity 14, like its parent compound Imazethapyr, may interact with various enzymes and proteins within biochemical reactions . Imazethapyr is known to inhibit the plant enzyme acetolactate synthase , and it’s plausible that this compound may have similar interactions
Cellular Effects
Studies on Imazethapyr have shown that it can inhibit shoot growth, reduce chlorophyll contents, induce photoinhibition, and decrease photosynthetic activity in non-target plants . It’s possible that this compound may have similar effects on various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imazethapyr primarily inhibits acetohydroxyacid synthase, impairing protein biosynthesis and leading to the death of susceptible weed species . This compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on Imazethapyr have shown that it is readily excreted and does not accumulate in tissues or organs . Similar studies would need to be conducted on this compound to determine its temporal effects.
Metabolic Pathways
Imazethapyr is metabolized to a limited extent, with the metabolite OH-imazethapyr detected in faeces and urine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imazethapyr involves the formation of its imidazolinone ring structure. The preparation of Imazethapyr Impurity 14 likely follows similar synthetic routes with variations that lead to the formation of the impurity. The general synthetic route for imazethapyr includes the reaction of 2-chloro-5-ethylpyridine with isopropylamine to form an intermediate, which then undergoes cyclization to form the imidazolinone ring .
Industrial Production Methods
Industrial production of imazethapyr and its impurities involves large-scale chemical reactions under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the desired product’s quality and yield. The specific conditions for producing this compound would depend on the exact chemical structure and desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Imazethapyr Impurity 14 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the impurity into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield amine derivatives. Substitution reactions can result in a variety of substituted imidazolinone compounds.
Scientific Research Applications
Imazethapyr Impurity 14 has several scientific research applications, including:
Chemistry: Studying the impurity’s chemical properties and reactions can provide insights into the stability and behavior of imazethapyr and its related compounds.
Biology: Research on the biological activity of the impurity can help understand its effects on non-target organisms and its potential environmental impact.
Medicine: Investigating the impurity’s pharmacological properties can reveal any potential therapeutic or toxic effects.
Industry: Understanding the impurity’s formation and behavior can help improve the production processes and quality control of herbicides like imazethapyr
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Imazethapyr Impurity 14 include other imidazolinone herbicides such as:
- Imazapyr
- Imazamox
- Imazapic
Comparison
Compared to these similar compounds, this compound may have unique chemical properties and biological activities due to its specific structure. For example, it may exhibit different levels of toxicity, environmental persistence, or efficacy in controlling weeds. Understanding these differences can help optimize the use of imazethapyr and its related compounds in agricultural practices .
Properties
IUPAC Name |
5-hydroxy-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-6(2)13(3)12(20)15-10(16-13)9-8(11(18)19)4-7(17)5-14-9/h4-6,17H,1-3H3,(H,18,19)(H,15,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZVMJUVFWHFPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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